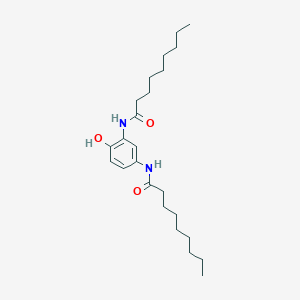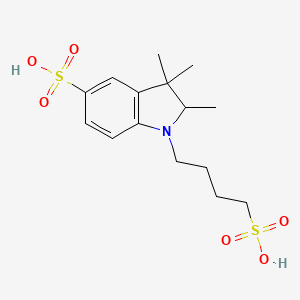
2,3,3-Trimethyl-1-(4-sulfobutyl)-2,3-dihydro-1H-indole-5-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,3-Trimethyl-1-(4-sulfobutyl)-2,3-dihydro-1H-indole-5-sulfonic acid is an aromatic heterocyclic compound. It consists of a five-membered ring structure comprising three carbon atoms, one nitrogen atom, and one sulfur atom. This compound plays a significant role in biochemistry, physiology, and medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trimethyl-1-(4-sulfobutyl)-2,3-dihydro-1H-indole-5-sulfonic acid involves the reaction of 2,3,3-trimethylindole with 1,4-butane sultone under specific conditions. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the formation of the sulfonic acid group .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
2,3,3-Trimethyl-1-(4-sulfobutyl)-2,3-dihydro-1H-indole-5-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
科学的研究の応用
2,3,3-Trimethyl-1-(4-sulfobutyl)-2,3-dihydro-1H-indole-5-sulfonic acid finds diverse applications in scientific research:
作用機序
The mechanism of action of 2,3,3-Trimethyl-1-(4-sulfobutyl)-2,3-dihydro-1H-indole-5-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
1-(4-Sulfobutyl)-2,3,3-trimethylindolium, inner salt: This compound shares a similar structure but differs in its ionic form and specific functional groups.
4-(2,3,3-Trimethylindolio)butanesulfonate: Another related compound with a similar core structure but different substituents.
Uniqueness
2,3,3-Trimethyl-1-(4-sulfobutyl)-2,3-dihydro-1H-indole-5-sulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and its diverse applications in research and industry highlight its significance .
特性
CAS番号 |
111203-76-0 |
|---|---|
分子式 |
C15H23NO6S2 |
分子量 |
377.5 g/mol |
IUPAC名 |
2,3,3-trimethyl-1-(4-sulfobutyl)-2H-indole-5-sulfonic acid |
InChI |
InChI=1S/C15H23NO6S2/c1-11-15(2,3)13-10-12(24(20,21)22)6-7-14(13)16(11)8-4-5-9-23(17,18)19/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,17,18,19)(H,20,21,22) |
InChIキー |
FYLGKCQXFYNOIZ-UHFFFAOYSA-N |
正規SMILES |
CC1C(C2=C(N1CCCCS(=O)(=O)O)C=CC(=C2)S(=O)(=O)O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


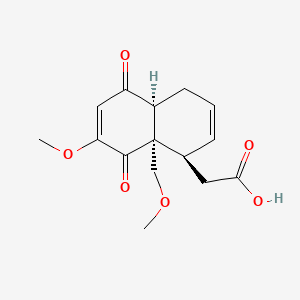
![1-[Di(methanesulfonyl)methanesulfonyl]-2,4-dimethoxybenzene](/img/structure/B14326517.png)
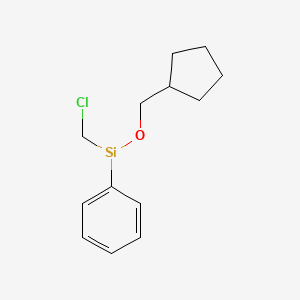
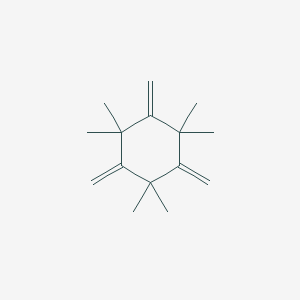
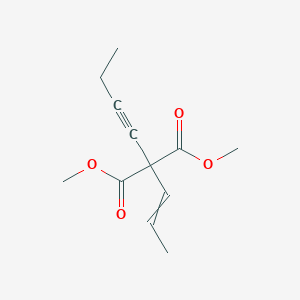
![4-Thiazolidinone, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B14326542.png)


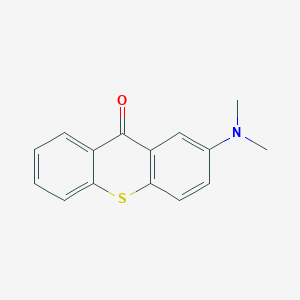
![N-Hydroxy-N-{[4-(2-methylpropyl)phenyl]methyl}acetamide](/img/structure/B14326572.png)
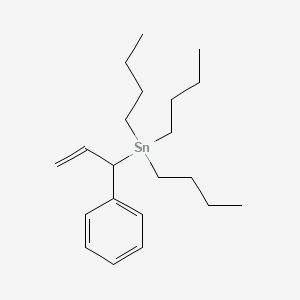

![2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol](/img/structure/B14326586.png)
